2-Nor Latanoprost is a synthetic derivative of Latanoprost, a prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This compound is characterized by its ability to lower intraocular pressure by increasing the outflow of aqueous humor from the eye. The structural modifications in 2-Nor Latanoprost enhance its pharmacological properties while maintaining a similar mechanism of action to its parent compound.
2-Nor Latanoprost is classified under prostaglandin analogs, a category of compounds that mimic the effects of natural prostaglandins. These compounds are synthesized for therapeutic purposes, particularly in ophthalmology. The synthesis of 2-Nor Latanoprost can be traced back to various methodologies aimed at improving the efficacy and reducing side effects compared to traditional treatments.
The synthesis of 2-Nor Latanoprost can be approached through several methodologies, including chemoenzymatic synthesis and traditional organic synthesis techniques. One notable method involves the use of Horner-Wadsworth-Emmons condensation, which allows for the formation of key intermediates necessary for the final product.
The molecular structure of 2-Nor Latanoprost is characterized by a complex arrangement of carbon rings and functional groups that dictate its biological activity. The compound features a cyclopentane ring fused with a tetrahydrofuran moiety, along with various substituents that enhance its lipophilicity and receptor affinity.
The chemical reactions involved in synthesizing 2-Nor Latanoprost typically include:
Each reaction step must be optimized for conditions such as temperature, solvent choice, and catalyst selection to maximize yield and purity .
The mechanism of action for 2-Nor Latanoprost involves binding to prostaglandin receptors (specifically FP receptors) located in ocular tissues. Upon binding:
Studies indicate that these actions are dose-dependent and can lead to significant reductions in intraocular pressure within hours post-administration .
2-Nor Latanoprost is primarily utilized in pharmaceutical formulations for treating glaucoma and ocular hypertension. Its applications extend beyond ophthalmology, with ongoing research exploring potential uses in other therapeutic areas such as:
2-Nor Latanoprost (chemical name: Isopropyl (Z)-6-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-4-hexenoate) is a defined metabolite of the prostaglandin F2α analog latanoprost. Its molecular formula is C₂₅H₃₈O₅ (molecular weight: 418.57 g/mol), distinguishing it from the parent compound latanoprost (C₂₆H₄₀O₅, MW 432.59 g/mol) through the absence of two methylene (–CH₂–) units in the carboxylic acid side chain [3] [5] [6]. This structural truncation results from hepatic β-oxidation, a key metabolic pathway for prostaglandin analogs [1]. The core structure retains:
Potential isomeric variations exist around the double bond (E vs Z isomerism) and at chiral centers. However, supplier data specifies the biologically relevant (Z)-isomer and conserved stereochemistry at all chiral positions, critical for its function as an analytical reference standard [6] [8].
Table 1: Key Molecular Descriptors of 2-Nor Latanoprost vs. Latanoprost
Property | 2-Nor Latanoprost | Latanoprost |
---|---|---|
Molecular Formula | C₂₅H₃₈O₅ | C₂₆H₄₀O₅ |
Molecular Weight (g/mol) | 418.57 | 432.59 |
CAS Number | Not assigned (DC-002342 cited) | 130209-82-4 |
IUPAC Name | Isopropyl (Z)-6-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hex-4-enoate | Isopropyl (Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl}hept-5-enoate |
Key Structural Feature | Truncated α-chain (6-carbon) | Standard α-chain (7-carbon) |
The defining modification in 2-Nor Latanoprost is the shortening of the α-chain carboxylic acid moiety via β-oxidation:
This modification has minimal impact on polar functional groups:
2-Nor Latanoprost maintains the absolute stereochemistry of latanoprost at all chiral centers:
The conformational flexibility is influenced by:
Molecular dynamics simulations suggest the truncated chain reduces the molecule’s ability to adopt the fully extended conformation optimal for FP receptor binding compared to latanoprost [6] [10].
Computational studies reveal key differences in target engagement versus latanoprost:
Table 2: Computational Interaction Parameters for 2-Nor Latanoprost vs. Latanoprost
Parameter | 2-Nor Latanoprost | Latanoprost |
---|---|---|
Estimated FP Receptor Binding Affinity (ΔG, kcal/mol) | -8.2 ± 0.3 | -9.5 ± 0.4 |
Critical Interactions | Partial H-bonding with Arg³⁰⁵, Weaker hydrophobic packing in TM6 | Strong H-bonding with Ser³⁰⁸/Arg³⁰⁵, Optimal hydrophobic filling in TM6 |
Distance between Carboxylate O and Core OH (Å) | 10.8 | 12.5 |
Predicted Solubility (LogS) | -3.9 | -4.2 |
Key findings from modeling:
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3